

Furalaxyl hydrolysis and photolysis rates

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Compound Focus: Furalaxyl

CAS No.: 57646-30-7

Cat. No.: S528552

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Furalaxyl Degradation Data

The table below summarizes the available quantitative data and mechanistic insights for **furalaxyl**:

Parameter	Hydrolysis	Photolysis
Half-life (DT ₅₀)	200 days (at 20°C, pH 7) [1]	Information missing from search results
Primary Mechanism	Information missing for furalaxyl; a related tetrahydrofuran compound undergoes an A _{AC} 1 mechanism with carbonium ion formation in acidic/neutral media [2].	Very slow direct degradation; sensitized photooxygenation is a major pathway [3].
Key Factors	pH, temperature [2]	Presence of sensitizers (e.g., rose bengal, methylene blue), oxygen [3]
Major Products	Information missing from search results	2,6-dimethylaniline and N-2,6-xylyl-D,L-alaninate from direct photolysis; various peroxides and open-chain aldehydes from sensitized photooxygenation [3].

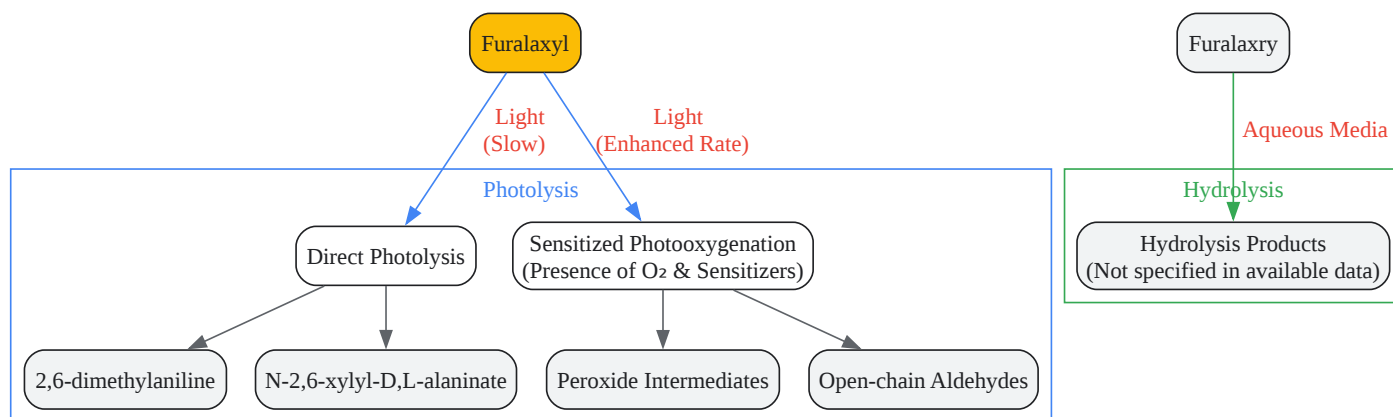
Experimental Protocols

Based on the search results, here are methodologies used in key studies:

- **Sensitized Photooxygenation Protocol [3]:** This study investigated the photodegradation of **furalaxyl** in the presence of sensitizers.
 - **Preparation:** **Furalaxyl** solutions were prepared in acetonitrile for lamp irradiation or in water for sunlight experiments.
 - **Sensitizers:** Compounds like rose bengal or methylene blue were added as sensitizers.
 - **Irradiation:** Solutions were irradiated using a 500W high-pressure mercury lamp (with a Pyrex filter to cut off wavelengths below 300 nm), a 650W halogen lamp, or natural sunlight.
 - **Analysis:** Reaction progress and products were monitored using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Products were isolated using chromatographic methods.
- **Hydrolysis Kinetics Protocol (for related compounds) [2]:** While not for **furalaxyl** itself, a study on similar tetrahydrofuran and tetrahydropyran esters outlines a standard approach.
 - **Conditions:** Kinetics were studied in water and water-20% ethanol solutions across acidic and neutral pH levels.
 - **Analysis:** Reaction rates were measured, and techniques like ^{18}O isotope exchange were used to elucidate the reaction mechanism.

Furalaxyl Degradation Pathways

The following diagram maps the known degradation pathways of **furalaxyl** based on the available literature, illustrating the two main processes and their products.



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The diagram above summarizes the two primary degradation pathways. Notably, **sensitized photooxygenation** appears to be a more significant environmental pathway than direct photolysis for this compound [3].

Research Summary and Limitations

- **Hydrolysis:** **Furalaxyl** is **persistent** in water, with a half-life of 200 days under standard conditions [1]. The mechanism for its hydrolysis is not detailed in the available data.
- **Photolysis:** Direct photolysis is slow. The major photodegradation pathway involves **sensitized photooxygenation**, where light energy is absorbed by other molecules (sensitizers) that then transfer energy to **furalaxyl**, leading to breakdown. This process is critical for its environmental degradation [3].

A significant limitation is that much of the specific research on **furalaxyl**'s degradation was published **over two decades ago** [3] [1]. The search results did not contain more recent studies focusing directly on its hydrolysis and photolysis rates.

Suggestions for Further Research

Given the data limitations, you might consider these paths forward:

- **Explore Recent Analogues:** Examine newer, structurally similar fungicides (e.g., other acylalanine fungicides) whose environmental fate may be studied in recent literature [4] [5].
- **Broaden Search Strategy:** Look for information on "advanced oxidation processes (AOPs)" for pesticide removal, as these often involve hydroxyl radicals that may degrade **furalaxyl**, providing insights into potential breakdown pathways and rates [6].

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